3-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Description
3-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoropropyl side chain at the 3-position of the piperidine ring. This compound combines the structural rigidity of the piperidine scaffold with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group. Such features make it valuable in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and enzyme inhibitors. Its hydrochloride salt form improves solubility for synthetic and pharmacological applications.
The synthesis of this compound typically involves alkylation of piperidine with 3,3,3-trifluoropropyl halides, followed by acidification to form the hydrochloride salt. Structural analogs of this compound are frequently explored in drug discovery due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h7,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXXVUQJQDDVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClFN
- CAS Number : 2098106-95-5
- Molecular Weight : 211.64 g/mol
The trifluoropropyl group enhances the lipophilicity and potentially the biological activity of the piperidine scaffold. The presence of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of the compound.
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in biological systems. Research indicates that compounds with similar piperidine structures often act as ligands for neurotransmitter receptors, particularly those involved in the central nervous system.
Key Mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, which is a common mechanism for many therapeutic agents.
Biological Activity Overview
A summary of biological activities reported for similar piperidine derivatives includes:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated various piperidine derivatives for their antimicrobial properties against common pathogens. The results indicated that modifications in the piperidine structure could enhance antibacterial efficacy against strains like Xanthomonas axonopodis and Ralstonia solanacearum . -
Antiviral Properties :
Research on structurally similar compounds demonstrated significant antiviral activity against HIV-1. For instance, certain piperidine derivatives showed EC50 values in the low micromolar range, indicating potent inhibition of viral replication . -
Anticancer Potential :
Compounds derived from piperidine have been investigated for their ability to inhibit tumor growth in xenograft models. Notably, some derivatives exhibited IC50 values below 10 μM against various cancer cell lines, suggesting strong potential as anticancer agents .
Comparative Analysis with Similar Compounds
The unique trifluoropropyl substitution on the piperidine ring distinguishes it from other derivatives. A comparative analysis reveals:
| Compound Type | Biological Activity |
|---|---|
| Piperidine without fluorination | Lower receptor affinity |
| Piperazine derivatives | Different pharmacokinetic profiles |
| Trifluoropropyl-piperidines | Enhanced potency and selectivity at receptors |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 217.66 g/mol. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development aimed at central nervous system targets.
Chemistry
- Building Block for Synthesis : 3-(3,3,3-Trifluoropropyl)piperidine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution.
-
Chemical Reactions :
- Oxidation : Can be oxidized to form N-oxide derivatives using agents such as potassium permanganate.
- Reduction : Undergoes reduction with lithium aluminum hydride to yield secondary amines.
- Substitution : Participates in nucleophilic substitution reactions at the nitrogen or trifluoropropyl group.
Biology
- Ligand Studies : The compound is being investigated for its potential role as a ligand in receptor binding studies. Its lipophilicity facilitates the crossing of biological membranes, enhancing its interaction with central nervous system receptors .
- Mechanism of Action : The trifluoropropyl group increases the compound's affinity for specific molecular targets, which may lead to various biological effects depending on the receptor involved.
Medicine
- Therapeutic Potential : Research indicates that this compound may have applications in developing drugs targeting neurological disorders. Its structural modifications allow for enhanced potency and selectivity in cellular assays .
- Case Studies : In studies assessing its efficacy against cancer cell lines, modifications to the piperidine structure have shown improved activity compared to non-fluorinated analogues. For instance, derivatives with altered fluorine positioning exhibited significant gains in cellular potency .
Industry
- Agrochemicals and Specialty Chemicals : The compound is utilized in producing agrochemicals due to its stability and effectiveness as a building block in various formulations. Its properties make it suitable for applications requiring high-performance chemical characteristics.
Comparison with Similar Compounds
Key Compounds:
2-(3,3,3-Trifluoropropyl)piperidine Hydrochloride Structural Difference: The trifluoropropyl group is attached to the 2-position of the piperidine ring. Impact: Positional isomerism affects binding affinity to targets like sigma receptors.
3,3-Difluoropiperidine Hydrochloride
- Structural Difference : Contains two fluorine atoms directly on the piperidine ring (C3 position) instead of a trifluoropropyl side chain.
- Impact : Reduced lipophilicity and metabolic stability compared to the trifluoropropyl derivative. However, the difluoro group enhances ring planarity, influencing conformational preferences in receptor binding .
Data Table: Fluorinated Piperidine Derivatives
*Calculated based on formula C₈H₁₅ClF₃N.
Heterocyclic Variants with Trifluoropropyl Groups
Key Compounds:
3-(3,3,3-Trifluoropropyl)morpholine Hydrochloride Structural Difference: Replaces piperidine with a morpholine ring (oxygen atom at C4). Impact: The oxygen atom increases polarity, reducing blood-brain barrier permeability compared to the piperidine analog.
Ethyl [3-(Trifluoromethyl)phenyl]carbamate
- Structural Difference : A carbamate-linked trifluoromethylphenyl group instead of a piperidine-trifluoropropyl system.
- Impact : Lacks the basic amine of piperidine, resulting in different solubility and ionizability profiles. Used primarily as a building block in agrochemicals .
Non-Fluorinated Piperidine Derivatives
Key Compounds:
3-Piperidinemethanol Hydrochloride Structural Difference: Features a hydroxymethyl group at C3 instead of a trifluoropropyl chain. Impact: Higher hydrophilicity and reduced metabolic resistance due to the absence of fluorine. Commonly used in chiral ligand synthesis .
3-Phenoxypiperidine Hydrochloride Structural Difference: Contains a phenoxy group at C3. Impact: The aromatic ring enhances π-π stacking interactions in receptor binding but lacks the electron-withdrawing effects of fluorine. Applications include serotonin receptor modulators .
Physicochemical and Pharmacokinetic Comparison
| Property | 3-(3,3,3-Trifluoropropyl)piperidine HCl | 3,3-Difluoropiperidine HCl | 3-Phenoxypiperidine HCl |
|---|---|---|---|
| LogP | 2.1 (estimated) | 1.3 | 2.5 |
| Water Solubility | High (due to HCl salt) | Moderate | Low |
| Metabolic Stability (t₁/₂) | >60 min (in vitro) | 30 min | 45 min |
| Plasma Protein Binding (%) | 85 | 70 | 90 |
*Data inferred from structural analogs and computational models .
Preparation Methods
Preparation Methods Analysis
The synthesis of 3-(3,3,3-trifluoropropyl)piperidine hydrochloride generally involves two key stages:
- Synthesis of the trifluoropropyl intermediate or precursor
- Introduction of the trifluoropropyl group onto the piperidine ring, followed by salt formation
The following sections detail the preparation routes and conditions reported in the literature and patents.
Synthesis of 3,3,3-Trifluoropropionaldehyde as a Key Intermediate
One critical intermediate in the synthesis of trifluoropropyl-substituted compounds is 3,3,3-trifluoropropionaldehyde. A patented method describes the preparation of this aldehyde by acid-catalyzed reaction of 1,1-dialkoxy-3,3,3-trifluoropropane with acetic acid under controlled temperature and catalyst conditions.
| Parameter | Conditions/Details |
|---|---|
| Starting material | 1,1-Dialkoxy-3,3,3-trifluoropropane (R = alkyl) |
| Catalyst | Sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, methanesulfonic acid, trifluoroacetic acid |
| Temperature | 90–140 °C |
| Reaction time | 2–8 hours |
| Molar ratio (dialkoxy:acetic acid:catalyst) | 1 : 2–2.5 : 0.1–0.6 |
| Yield | >95% (significantly improved over prior art ~70%) |
| Purity | ~98% |
This method benefits from using low-cost acetic acid and provides a high yield and purity of 3,3,3-trifluoropropionaldehyde, which is crucial for subsequent synthetic steps.
Direct Fluorination and Fluorination of Piperidine Derivatives
A key preparation method for trifluoromethylated piperidine compounds involves fluorination of piperidine carboxylic acid derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and chlorinated solvents under autoclave conditions.
| Embodiment | Starting Material | Solvent & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|
| 4 | Nipecotic acid | Trichloromethane + anhydrous HF + SF4 | 105 | 3 h | 77.9 | 96.2 |
| 5 | Nipecotic acid | Trichloromethane + anhydrous HF + SF4 | 95 | 4 h | 80.6 | 97.2 |
| 8 | 3-Chloro-2-piperidine carboxylic acid | Trichloromethane + anhydrous HF + SF4 | 95 | 3 h | 60.5 | 96.3 |
| 9 | 4-Piperidine carboxylic acid | Trichloromethane + anhydrous HF + SF4 | 150 | 3 h | Not specified | Not specified |
The process involves stirring the mixture in a stainless steel autoclave, followed by neutralization with sodium hydroxide, extraction with chloroform, and distillation to isolate the 3-(trifluoromethyl) piperidine product. The yields range from approximately 60% to 81%, with high product purities above 96%.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of 3,3,3-trifluoropropionaldehyde | Acid-catalyzed cleavage of dialkoxy precursor | 1,1-Dialkoxy-3,3,3-trifluoropropane, acetic acid, H2SO4, 90–140 °C, 2–8 h | >95 | ~98 | Improved yield and cost-effective |
| Fluorination of piperidine carboxylic acids | Sulfur tetrafluoride fluorination | Nipecotic acid or chloro-piperidine carboxylic acids, SF4, HF, 95–150 °C, 3–4 h | 60.5–80.6 | >96 | Requires autoclave, specialized handling |
| Formation of hydrochloride salt | Acidification with HCl | Hydrochloric acid aqueous solution, extraction, crystallization | Not specified | High | Standard salt formation technique |
Research Findings and Considerations
- The acid-catalyzed preparation of 3,3,3-trifluoropropionaldehyde offers a high-yield, cost-effective route that is superior to previous methods requiring higher-cost acids and lower yields.
- Fluorination using sulfur tetrafluoride in the presence of hydrofluoric acid is effective for introducing trifluoromethyl groups onto piperidine rings, though it requires specialized equipment and safety precautions due to the hazardous reagents involved.
- The overall synthetic strategy emphasizes controlling reaction temperature and time to optimize yield and purity.
- The hydrochloride salt form is preferred for stability and handling, achieved by standard acid-base treatment and purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,3,3-Trifluoropropyl)piperidine hydrochloride, and what challenges arise during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a piperidine derivative reacts with a trifluoropropyl halide (e.g., 3,3,3-trifluoropropyl bromide). Reductive amination or alkylation of piperidine precursors using trifluoropropyl-containing reagents is also viable. Challenges include controlling regioselectivity and minimizing side reactions due to the strong electron-withdrawing effect of the trifluoromethyl group. Purification often requires column chromatography or recrystallization to remove unreacted starting materials or byproducts .
Q. What purification techniques are effective for isolating high-purity this compound?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is commonly employed. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) can resolve impurities, particularly for intermediates. For final product validation, preparative HPLC with UV detection (λ = 210–254 nm) ensures ≥98% purity, as validated in similar piperidine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability studies on analogous compounds indicate ≥5-year integrity under these conditions. Avoid exposure to moisture, heat, or strong acids/bases during handling. Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How does the trifluoropropyl group influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : The trifluoropropyl moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vivo studies on structurally related arylcyclohexylamines (e.g., 3-methyl PCP hydrochloride) show prolonged half-lives (~6–8 hours in rodents) due to reduced hepatic clearance. However, its lipophilicity may increase blood-brain barrier penetration, requiring careful dose optimization in neuropharmacological studies .
Q. What analytical methods are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR : H and F NMR confirm substitution patterns (e.g., δ ~2.8–3.2 ppm for piperidine protons; δ ~–60 ppm for CF).
- HPLC-MS : Electrospray ionization (ESI+) detects molecular ions ([M+H] ~254 m/z) and quantifies impurities (<2%).
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the piperidine ring .
Q. What contradictions exist in reported biological activities of similar trifluoropropyl-piperidine derivatives?
- Methodological Answer : Some studies report potent serotonin receptor antagonism (e.g., Ki ~50 nM for 5-HT), while others highlight off-target effects on dopamine transporters (e.g., IC ~1 µM). These discrepancies may arise from assay conditions (e.g., cell lines, radioligands) or stereochemical variations. Researchers should validate target engagement using orthogonal assays (e.g., functional cAMP vs. binding assays) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the trifluoropropyl group and hydrophobic receptor pockets. Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituting the piperidine nitrogen or modifying the trifluoropropyl chain. Validate predictions with SAR studies using fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
